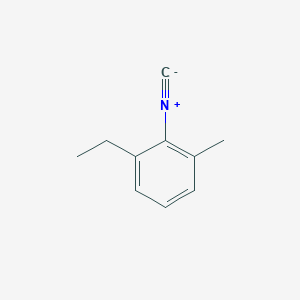

1-Ethyl-2-isocyano-3-methylbenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Polymerization Catalysis

2-Ethyl-6-methyl-phenylisocyanide has been utilized in the synthesis of highly functionalized compounds through catalytic reactions. For example, an expedient phosphine-catalyzed [4 + 2] annulation process was developed to synthesize highly functionalized tetrahydropyridines, employing ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon. This method demonstrated excellent yields and complete regioselectivity, highlighting the utility of phenylisocyanide derivatives in facilitating complex chemical transformations (Zhu, Lan, & Kwon, 2003). Additionally, nickel(II) isocyanide complexes have been found to act as active catalysts for the polymerization of ethylene, with the catalytic activity and properties of the resulting polyethylene varying based on the substituents on the aryl group. This suggests the role of 2-ethyl-6-methyl-phenylisocyanide in the development of catalysts for polymer production (Tanabiki et al., 2004).

Antimicrobial Activity

Research has also explored the antimicrobial potential of compounds synthesized from 2-ethyl-6-methyl-phenylisocyanide. New approaches for the synthesis of thiazoles and their fused derivatives have been investigated, with some derivatives demonstrating in vitro antimicrobial activity against bacterial and fungal isolates. This indicates the compound's relevance in the synthesis of potential antimicrobial agents (Wardkhan et al., 2008).

Synthetic Organic Chemistry

The compound's derivatives have been applied in synthetic organic chemistry, such as in the convenient synthesis of novel impurities of the herbicide Propisochlor. These syntheses are crucial for understanding the chemical properties and potential environmental impacts of herbicide derivatives (Behera, Mohanta, & Pati, 2022).

Environmental and Industrial Applications

Moreover, the synthesis and pharmacological investigation of various derivatives highlight their potential in environmental and industrial applications. For instance, derivatives have been evaluated as corrosion inhibitors for mild steel, useful for industrial processes. Such studies underscore the importance of 2-ethyl-6-methyl-phenylisocyanide in developing new materials with enhanced performance and sustainability (Dohare et al., 2017).

Future Directions

Properties

IUPAC Name |

1-ethyl-2-isocyano-3-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-4-9-7-5-6-8(2)10(9)11-3/h5-7H,4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVHOBCRLMTUWTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1[N+]#[C-])C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(6-cyano-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinolin-11-yl)amino]phenyl}acetamide](/img/structure/B2557770.png)

![1,3,7-trimethyl-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2557771.png)

![N-methyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2557774.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-methoxyacetamide](/img/structure/B2557775.png)

![N-(4-bromophenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2557777.png)

![5-chloro-1-methyl-4-{[(3-methylphenyl)sulfanyl]methyl}-3-phenyl-1H-pyrazole](/img/structure/B2557781.png)

![Tert-butyl 2-[(5-chloropyrazin-2-yl)methyl]-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2557786.png)

![2-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanamine;dihydrochloride](/img/structure/B2557788.png)